1-pentyl-2,2',3,3',4,4',5,5,5-d9-8-quinolinylester-1H-indole-3-carboxylicacid

Beschreibung

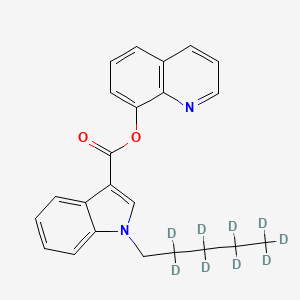

1-Pentyl-2,2',3,3',4,4',5,5,5-d9-8-quinolinylester-1H-indole-3-carboxylic acid is a deuterated synthetic cannabinoid analog featuring a pentyl chain substituted with nine deuterium atoms (d9), an indole-3-carboxylic acid core, and an 8-quinolinyl ester moiety. Its non-deuterated counterpart, 1-pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester, has a molecular formula of C₂₃H₂₂N₂O₂ and a molecular weight of 358.4 g/mol . The deuterated version is designed to enhance metabolic stability via the kinetic isotope effect, which slows enzymatic degradation by replacing hydrogen with deuterium at critical positions .

Eigenschaften

Molekularformel |

C23H22N2O2 |

|---|---|

Molekulargewicht |

367.5 g/mol |

IUPAC-Name |

quinolin-8-yl 1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indole-3-carboxylate |

InChI |

InChI=1S/C23H22N2O2/c1-2-3-6-15-25-16-19(18-11-4-5-12-20(18)25)23(26)27-21-13-7-9-17-10-8-14-24-22(17)21/h4-5,7-14,16H,2-3,6,15H2,1H3/i1D3,2D2,3D2,6D2 |

InChI-Schlüssel |

ZAVGICCEAOUWFM-YGYNLGCDSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4 |

Kanonische SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PB-22-d9 involves the deuteration of PB-22. The process typically starts with the preparation of 1-pentyl-1H-indole-3-carboxylic acid, which is then esterified with 8-quinolinol. The deuteration is achieved by using deuterated reagents to replace hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods

Industrial production of PB-22-d9 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced analytical techniques helps in maintaining the high standards required for research and forensic applications .

Analyse Chemischer Reaktionen

Reaktionstypen

PB-22-d9 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: PB-22-d9 kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können PB-22-d9 in seine entsprechenden Alkohole umwandeln.

Substitution: Substitutionsreaktionen können am Indolring oder an der Estergruppe auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Halogenierungsmittel und Nukleophile werden üblicherweise in Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von PB-22-d9, wie Carbonsäuren, Alkohole und substituierte Indole .

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

The compound is primarily utilized in pharmacological research to investigate its interactions with cannabinoid receptors. Due to its structural similarities to Δ9-tetrahydrocannabinol (THC), it mimics THC's effects and is essential for studying the endocannabinoid system's role in various physiological processes.

Key Techniques Used :

- Binding Affinity Studies : Surface plasmon resonance and fluorescence spectroscopy are employed to measure the binding affinity of PB-22-d9 to cannabinoid receptors.

Toxicology

As a synthetic cannabinoid, PB-22-d9 is studied for its potential toxic effects. Researchers assess its impact on neural pathways and its metabolic pathways using in vitro and in vivo models. This research is crucial for understanding the risks associated with synthetic cannabinoids.

Analytical Chemistry

The compound serves as an internal standard in quantitative analysis using gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). The deuterated form allows for precise quantification of PB-22 in biological samples.

Analytical Applications :

- Quantification of PB-22 Levels : The accuracy of sample weight in vials is critical for constructing standard curves necessary for quantifying concentrations in unknown samples.

Case Study 1: Binding Affinity Assessment

A study conducted on the binding affinity of PB-22-d9 to CB1 and CB2 receptors demonstrated that the compound exhibits a higher affinity compared to non-deuterated analogs. This finding suggests that deuteration may influence the compound's interaction with cannabinoid receptors.

Case Study 2: Toxicological Profiling

In a toxicological assessment involving animal models, researchers found that PB-22-d9 produced effects similar to those observed with THC but with variations in potency and duration. This study highlights the importance of understanding synthetic cannabinoids' pharmacokinetics and potential health risks.

Wirkmechanismus

PB-22-d9 exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2 receptors, in the central nervous system and peripheral tissues. This binding mimics the effects of delta-9-tetrahydrocannabinol, leading to similar pharmacological effects. The activation of these receptors triggers a cascade of intracellular signaling pathways, resulting in various physiological and behavioral effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

- 5F-PB-22 (Quinolinyl/Isoquinolinyl-Substituted Indole Carboxylates): Structure: Features a 5-fluoropentyl chain instead of a deuterated pentyl group and varies in quinolinyl substitution (e.g., 8- vs. 2- or 3-quinolinyl positions). Key Differences: Fluorination increases electronegativity and metabolic resistance, while deuteriation primarily affects pharmacokinetics. Analytical techniques like NMR and LC-MS distinguish these isomers via distinct δH shifts (e.g., fluoropentyl protons at δ 4.3–4.5 vs. deuterated pentyl signals) .

Ester vs. Amide Linkages

- N-(5-(2-Hydroxybenzamido)pentyl)-9H-pyrido[3,4-b]indole-3-carboxamide (8g): Structure: Contains a pyridoindole-carboxamide core with a hydroxybenzamido-pentyl chain. MS data for 8g shows [M+H]+ at m/z 417, distinct from the deuterated compound’s ~367 Da .

Fluorinated vs. Deuterated Chains

- Ethyl 6-Fluoro-1H-Indole-2-Carboxylate :

- Structure : Fluorine at the indole 6-position and an ethyl ester.

- Key Differences : Fluorination alters electronic properties (σ-inductive effect), while deuteriation minimally impacts electronics but slows metabolism. HPLC retention times differ due to fluorine’s polarity (95.4% purity for 8g vs. deuterated compound’s isotopic spread) .

Heterocyclic Modifications

- 2-(1H-Indole-3-Carbonyl)-Thiazole-4-Carboxylic Acid: Structure: Thiazole ring replaces the quinolinyl group. Key Differences: Thiazole introduces sulfur-based interactions and altered π-stacking capacity. The molecular weight (587.07 g/mol) and MS profile (m/z 587 [M+H]+) contrast sharply with the target compound .

Pharmacological and Metabolic Considerations

- Metabolic Stability: Deuteriation in the pentyl chain reduces CYP450-mediated oxidation, prolonging half-life compared to non-deuterated analogs (e.g., 1-pentyl-8-quinolinylester) .

- Receptor Binding: The quinolinyl ester’s planar structure may enhance cannabinoid receptor affinity relative to bulkier substituents (e.g., pyridoindole in 8g) .

Analytical Differentiation Techniques

- NMR Spectroscopy : Deuterated pentyl protons are absent in ¹H NMR, while ¹³C NMR shows isotopic splitting .

- Mass Spectrometry: Deuterated compounds exhibit +1 Da increments per D atom, yielding a +9 Da shift from the non-deuterated analog (m/z 367 vs. 358 [M+H]+) .

- HPLC : Deuterated analogs may show slightly longer retention times due to increased molecular mass .

Biologische Aktivität

1-Pentyl-2,2',3,3',4,4',5,5,5-d9-8-quinolinylester-1H-indole-3-carboxylic acid is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound by reviewing relevant studies and findings.

The compound's structure can be broken down into several key components:

- Indole Core : Known for its presence in many biologically active compounds.

- Quinoline Ester : Often associated with various pharmacological activities.

- Pentyl Chain : May influence the lipophilicity and membrane permeability of the compound.

Biological Activity Overview

Research indicates that compounds with indole and quinoline structures exhibit a range of biological activities, including:

- Antiviral Properties : Indole derivatives have been studied for their ability to inhibit viral replication, particularly in HIV.

- Anticancer Activity : Some indole derivatives demonstrate cytotoxic effects against various cancer cell lines.

- Neuroactive Effects : Compounds similar to this one have been reported to interact with neurotransmitter systems.

Antiviral Activity

A study focusing on indole derivatives highlighted their potential as integrase inhibitors for HIV. The indole nucleus was observed to chelate with magnesium ions in the active site of integrase, which is crucial for viral replication. Specifically:

- Compound 1 (related to our compound) showed an IC50 value of 32.37 µM against HIV integrase .

- Further optimization led to derivatives with significantly improved activity (IC50 values as low as 3.11 µM) due to enhanced binding interactions with the integrase enzyme .

Anticancer Potential

Indole derivatives have been extensively studied for anticancer properties. Research indicates that modifications to the indole structure can lead to increased cytotoxicity against various cancer cell lines:

- A derivative of indole was reported to induce apoptosis in breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Neuropharmacological Effects

The interaction of similar compounds with neurotransmitter receptors has been documented:

- Compounds featuring indole structures have shown activity at serotonin receptors, suggesting potential applications in treating mood disorders .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What synthetic methodologies are recommended for preparing 1-pentyl-2,2',3,3',4,4',5,5,5-d9-8-quinolinylester-1H-indole-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of a deuterated pentyl chain with an indole-3-carboxylic acid precursor. For example, sodium acetate in acetic acid is often used as a catalyst for formyl-indole intermediates (as seen in thiazolidinone condensations) .

- Step 2 : Esterification of the quinolinyl group. Refluxing with acetic acid and sodium acetate (2.5–5 hours) is common for coupling reactions involving hydroxyquinoline isomers .

- Optimization : Yield improvements require precise stoichiometric ratios (e.g., 1.0–1.1 equiv of reactants), controlled reflux temperatures (100–120°C), and recrystallization from DMF/acetic acid mixtures to enhance purity .

Q. Which analytical techniques are critical for confirming the structural integrity and isotopic purity of this deuterated compound?

- NMR Spectroscopy : Deuterium incorporation can be confirmed via <sup>2</sup>H-NMR, while <sup>1</sup>H-NMR identifies non-deuterated impurities (e.g., residual protons at C2', C3', etc.) .

- LC-HRMS : High-resolution mass spectrometry distinguishes isotopic clusters (e.g., d9 vs. non-deuterated analogs) and verifies molecular ion peaks (e.g., [M+H]<sup>+</sup> with expected mass shifts) .

- FTIR : Validates functional groups (e.g., ester C=O stretch at ~1740 cm<sup>-1</sup>) and absence of unreacted intermediates .

Advanced Research Questions

Q. How can positional isomers of quinolinyl-substituted indole-3-carboxylates be differentiated analytically?

- LC-MS/MS Fragmentation Patterns : Isomers like 5-hydroxyquinoline (5Q) vs. 8-hydroxyquinoline (8Q) exhibit distinct fragmentation pathways. For example, 5Q isomers may lose H2O or CO2 fragments, while 8Q isomers show unique retro-Diels-Alder cleavage .

- Retention Time Shifts : Hydroxyquinoline isomers elute at different times on reverse-phase C18 columns due to polarity variations. For instance, 3Q isomers (more polar) elute earlier than 8Q isomers in acetonitrile/water gradients .

Q. What is the role of deuterium labeling (d9) in metabolic stability studies, and how does it enhance pharmacokinetic (PK) profiling?

- Metabolic Tracking : The d9 label reduces metabolic degradation at deuterated positions (e.g., C2'–C5'), as C-D bonds are stronger than C-H. This slows hepatic CYP450-mediated oxidation, prolonging half-life .

- Quantitative Analysis : Deuterated internal standards minimize matrix effects in LC-MS, improving accuracy in plasma/tissue PK studies. For example, d9 analogs co-elute with non-deuterated metabolites but are distinguishable via isotopic separation .

Q. How can contradictory data in receptor binding assays for synthetic cannabinoid analogs be resolved?

- Control Experiments : Use standardized reference compounds (e.g., 5F-PB-22) to validate assay conditions. Discrepancies may arise from solvent effects (e.g., DMSO >1% alters CB1 receptor affinity) .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., fluoropentyl vs. pentyl chains) to isolate electronic/steric effects. For example, 5F-PB-22 shows higher CB1 affinity than non-fluorinated analogs due to increased lipophilicity .

Q. What computational strategies predict the bioactivity of novel indole-3-carboxylate derivatives?

- Molecular Docking : Tools like AutoDock Vina model interactions with CB1/CB2 receptors. Key residues (e.g., Lys192 in CB1) form hydrogen bonds with the carboxylate group .

- QSAR Modeling : Correlate descriptors (e.g., logP, polar surface area) with experimental EC50 values. Validation requires cross-testing against in vitro cAMP assays .

Q. What challenges arise in scaling up deuterated indole synthesis, and how are they mitigated?

- Isotopic Purity : Deuterium exchange during prolonged reflux can occur. Mitigation includes using deuterated solvents (e.g., D2O) and inert atmospheres .

- Purification : Traditional column chromatography may not resolve isotopic impurities. Preparative HPLC with deuterium-specific columns (e.g., chiralpak ID) improves separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.